

A Comparative Analysis of the Thermal Stability of Calcium Sulfate Dihydrate and Hemihydrate

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Compound of Interest

Compound Name: Calcium sulfate dihydrate

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This guide provides an objective comparison of the thermal stability of **calcium sulfate dihydrate** ($\text{CaSO}_4 \cdot 2\text{H}_2\text{O}$), commonly known as gypsum, and calcium sulfate hemihydrate ($\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O}$), or Plaster of Paris. The information presented is supported by experimental data from various thermal analysis techniques, offering insights into the dehydration processes and phase transformations critical in pharmaceutical, construction, and chemical manufacturing applications.^[1]

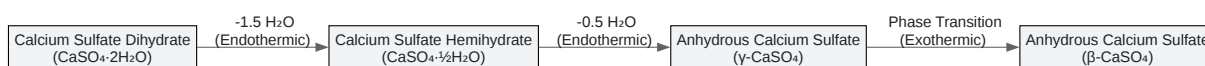
Executive Summary

Calcium sulfate dihydrate undergoes a two-step dehydration process upon heating, first transforming into calcium sulfate hemihydrate and subsequently into anhydrous calcium sulfate.^{[2][3]} Calcium sulfate hemihydrate, on the other hand, exhibits a single-step dehydration to the anhydrous form. The thermal stability of these compounds is influenced by factors such as the crystalline form (α - and β -hemihydrates), heating rate, and the surrounding atmosphere. This guide will delve into the specifics of these transformations, presenting quantitative data and experimental methodologies for a comprehensive understanding.

Thermal Decomposition Pathways

The thermal decomposition of **calcium sulfate dihydrate** follows a sequential dehydration pathway. The process begins with the loss of one and a half water molecules to form the hemihydrate, followed by the loss of the remaining half molecule of water to yield anhydrous

calcium sulfate. This multi-step process is a key differentiator in the thermal behavior of the dihydrate compared to the hemihydrate.



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Caption: Thermal decomposition pathway of **calcium sulfate dihydrate**.

Comparative Thermal Analysis Data

The following tables summarize the key thermal events for **calcium sulfate dihydrate** and hemihydrate as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data

Compound	Decomposition Step	Temperature Range (°C)	Peak Temperature (°C)	Theoretical Mass Loss (%)	Observed Mass Loss (%)
Calcium Sulfate Dihydrate ($\text{CaSO}_4 \cdot 2\text{H}_2\text{O}$)	$\text{CaSO}_4 \cdot 2\text{H}_2\text{O} \rightarrow \text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O}$	100 - 150	~126-150	15.69	~15.7
$\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O}$	$\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O} \rightarrow \text{CaSO}_4$	150 - 250	~197	5.23	~5.2
α -Calcium Sulfate Hemihydrate (α - $\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O}$)	$\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O} \rightarrow \text{CaSO}_4$	-	105	6.21	6.06 ± 0.08[4]
β -Calcium Sulfate Hemihydrate (β - $\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O}$)	$\text{CaSO}_4 \cdot \frac{1}{2}\text{H}_2\text{O} \rightarrow \text{CaSO}_4$	-	94	6.21	6.49 ± 0.13[4]

Table 2: Differential Scanning Calorimetry (DSC) Data

Compound	Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Enthalpy Change (J/g)
Calcium Sulfate Dihydrate (CaSO ₄ ·2H ₂ O)	Dehydration to Hemihydrate	~126	~150	Endothermic
Dehydration to Anhydrite	~158	~197	Endothermic	
γ-CaSO ₄ to β-CaSO ₄ Transition	~325	~375	Exothermic[2]	
α-Calcium Sulfate Hemihydrate (α-CaSO ₄ ·½H ₂ O)	Dehydration to Anhydrite	152.0	~217	Endothermic
Phase Transition	-	~217	Exothermic[2][4]	
β-Calcium Sulfate Hemihydrate (β-CaSO ₄ ·½H ₂ O)	Dehydration to Anhydrite	149.5	~197	Endothermic
Phase Transition	~322	~365-375	Exothermic[2][4]	

Note: Specific temperatures and enthalpy values can vary depending on experimental conditions such as heating rate and sample preparation.

Experimental Protocols

The data presented in this guide are typically obtained using the following thermal analysis techniques:

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

- A small, accurately weighed sample (typically 5-10 mg) of **calcium sulfate dihydrate** or hemihydrate is placed in a TGA sample pan.
- The furnace is programmed to heat the sample at a constant rate, for example, 5°C/min, under a continuous flow of an inert gas like nitrogen (e.g., 25 ml/min).[4]
- The mass of the sample is continuously monitored and recorded as the temperature increases.
- The resulting TGA curve plots mass loss percentage against temperature, revealing the temperatures at which dehydration occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

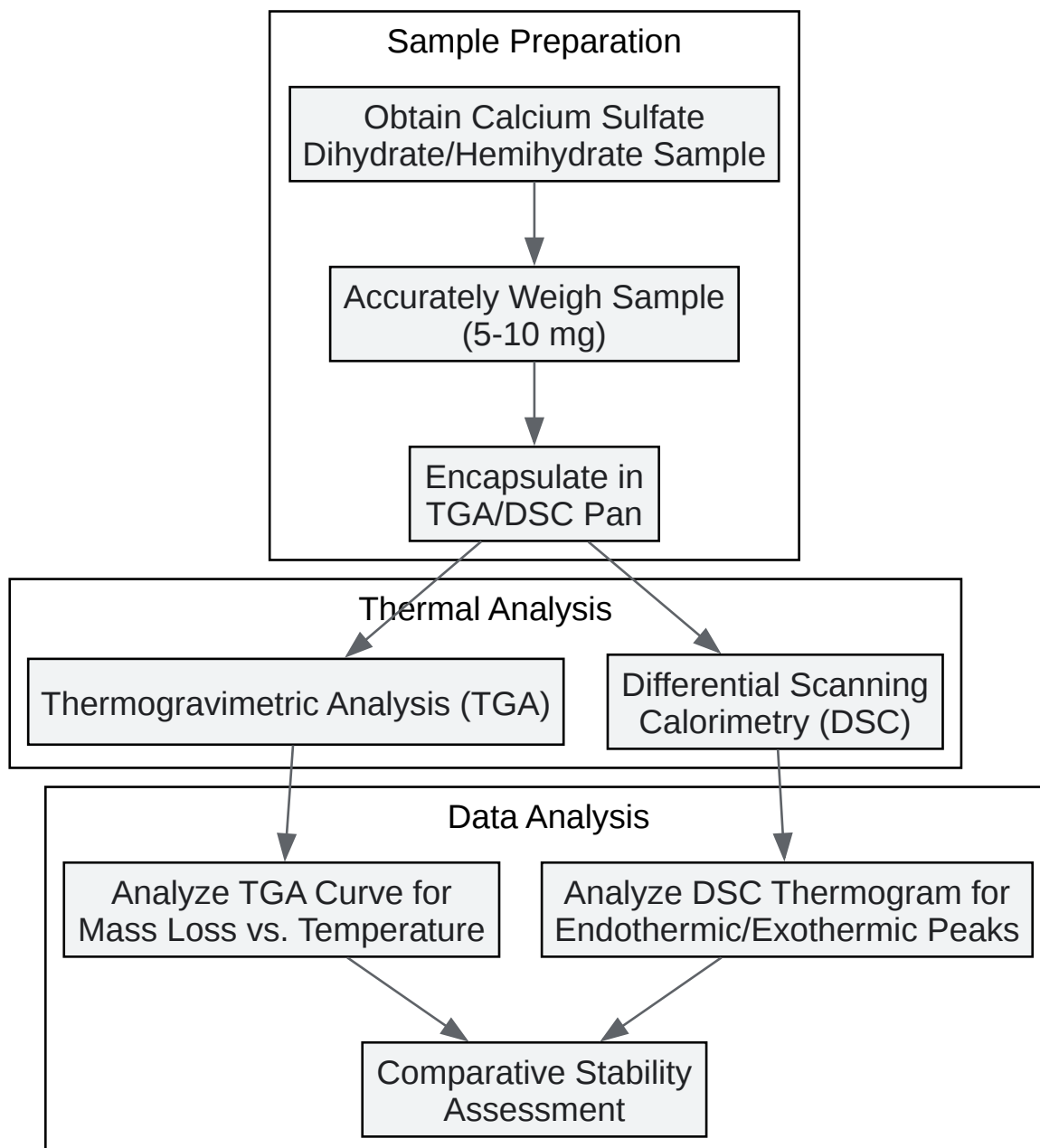
Methodology:

- A small, accurately weighed sample (typically 5-8 mg) is encapsulated in a DSC pan (e.g., aluminum). For better resolution of dehydration peaks, a hermetically sealed pan with a pinhole in the lid is often used.[2][5]
- An empty, sealed pan is used as a reference.
- The sample and reference are heated at a constant rate, for example, 5°C/min or 15°C/min, in a controlled atmosphere (e.g., nitrogen flow of 50 ml/min).[4][5]
- The DSC instrument measures the differential heat flow between the sample and the reference.
- The resulting DSC thermogram shows endothermic peaks corresponding to heat absorption during dehydration and exothermic peaks corresponding to heat release during phase

transitions.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of calcium sulfate hydrates.



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Caption: General workflow for thermal analysis experiments.

Key Findings and Discussion

- Dehydration of **Calcium Sulfate Dihydrate**: The dehydration of gypsum is a two-step process, with the formation of the hemihydrate as a stable intermediate.[2] This is evident from the two distinct mass loss steps in TGA and the corresponding endothermic peaks in DSC.
- Dehydration of Calcium Sulfate Hemihydrate: Hemihydrate dehydrates in a single step to form anhydrous calcium sulfate.
- α - and β -Hemihydrates: While structurally similar, the α - and β -forms of hemihydrate exhibit different thermal behaviors. The α -form generally shows a higher dehydration temperature than the β -form.[4] The exothermic phase transition to β -anhydrite also occurs at a lower temperature for the α -hemihydrate.[2][4]
- Phase Transitions of Anhydrous Calcium Sulfate: The initial product of dehydration is a metastable γ -anhydrite, which subsequently transforms into the more stable β -anhydrite at higher temperatures, a process accompanied by an exothermic peak in the DSC curve.[2][6] Further heating to very high temperatures (around 1220°C) can lead to a transition from the β - to the α -form of anhydrite.[6]

Conclusion

The thermal stability of **calcium sulfate dihydrate** and hemihydrate is well-characterized by techniques like TGA and DSC. The multi-step dehydration of the dihydrate contrasts with the single-step dehydration of the hemihydrate. Furthermore, the existence of different polymorphs of hemihydrate and anhydrite adds complexity to the thermal behavior. A thorough understanding of these thermal properties is essential for professionals in fields where these materials are utilized, enabling better control over processes such as plaster setting, pharmaceutical formulation, and cement manufacturing.

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